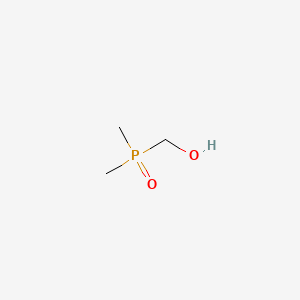

(Dimethylphosphinyl)methanol

Description

(Dimethylphosphinyl)methanol (CAS 5850-00-0), with the molecular formula C₃H₉O₂P and molecular weight 108.08 g/mol, is an organophosphorus compound characterized by a hydroxymethyl group bonded to a dimethylphosphinyl moiety. Key physical properties include:

- Density: 1.083 ± 0.06 g/cm³ (predicted)

- Melting Point: 81.5–82.5 °C (in ethyl acetate)

- Boiling Point: 149–151 °C at 1 Torr

- pKa: 13.14 ± 0.10 (predicted) .

This compound is a solid/powder at room temperature, requiring storage at -20°C for stability . It is primarily used as a catalyst in organic synthesis and pharmaceutical research but is highly toxic, necessitating strict safety protocols to avoid dermal or inhalation exposure .

Properties

IUPAC Name |

dimethylphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-6(2,5)3-4/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKIVVUNQCMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207220 | |

| Record name | (Dimethylphosphinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-00-0 | |

| Record name | 1-(Dimethylphosphinyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5850-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylphosphinyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylphosphinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylphosphinyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dimethylphosphinyl)methanol can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (Dimethylphosphinyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dimethylphosphinic acid. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{(CH}_3\text{)}_2\text{P(O)(OH)} ]

Reduction: It can be reduced to form dimethylphosphine. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{PH} ]

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Various reagents, including halides and acids, can be employed for substitution reactions.

Major Products:

Oxidation: Dimethylphosphinic acid.

Reduction: Dimethylphosphine.

Substitution: Depending on the reagent used, various substituted phosphinyl compounds can be formed.

Scientific Research Applications

(Dimethylphosphinyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethylphosphinyl)methanol involves its interaction with various molecular targets. The phosphinyl group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Methanol (CH₃OH)

Methanol (CAS 67-56-1), the simplest alcohol, serves as a foundational reference for understanding phosphorylated derivatives:

Key Differences :

- Acidity: The dimethylphosphinyl group in (Dimethylphosphinyl)methanol lowers its pKa (~13.14) compared to methanol (~15.5), enhancing its acidity due to electron-withdrawing effects .

- Physical State: Methanol is a volatile liquid, while this compound is a solid, reflecting the increased molecular complexity and intermolecular forces from the phosphinyl group .

- Toxicity: Both compounds are toxic, but methanol’s toxicity arises from metabolic conversion to formaldehyde and formic acid, whereas this compound poses direct risks via phosphorus-related toxicity .

Diphenylphosphorylmethanol (C₁₃H₁₃O₂P)

Diphenylphosphorylmethanol (CAS 884-74-2), a bulkier aryl-substituted analog, shares functional groups but differs significantly in properties:

Key Differences :

- Steric Effects: The diphenyl substituents increase steric hindrance, likely reducing reactivity in catalysis compared to the smaller dimethyl group in this compound .

- Thermal Stability: Higher melting and boiling points in Diphenylphosphorylmethanol suggest stronger van der Waals interactions from aromatic rings .

- Storage: Unlike this compound, Diphenylphosphorylmethanol is stable at room temperature, indicating greater structural robustness .

Hydroxymethyl-Dimethylphosphine Oxide

This compound (synonymous with this compound) shares identical properties, confirming that naming variations (e.g., "hydroxymethyl-dimethylphosphine oxide") refer to the same substance .

Data Table: Comparative Properties

Biological Activity

(Dimethylphosphinyl)methanol, also known by its chemical formula C3H9O2P, is a compound of significant interest in biological research due to its potential interactions with biomolecules and various biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a phosphinyl group attached to a methanol molecule. This structure enables it to participate in various biochemical interactions. The compound's molecular weight is approximately 109.08 g/mol, and it possesses unique reactivity due to the presence of phosphorus.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.

- Neurotoxicity : There are reports indicating that this compound may exhibit neurotoxic effects, particularly in high concentrations. Understanding these effects is crucial for assessing safety in potential applications.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.Pathogen Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 150 Pseudomonas aeruginosa 10 200 -

Enzyme Inhibition Study :

Research conducted on the inhibition of acetylcholinesterase (AChE) by this compound revealed an IC50 value of 45 µM, indicating moderate inhibition. This finding suggests potential for therapeutic applications in treating conditions like Alzheimer's disease. -

Neurotoxicity Assessment :

A toxicity study assessed the effects of varying concentrations of this compound on neuronal cell lines. Results indicated that concentrations above 100 µM led to significant cell death, highlighting the need for caution in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with key biomolecules:

- Phosphorylation : The phosphinyl group can participate in phosphorylation reactions, modifying protein function and activity.

- Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes, leading to inhibition or modulation of enzymatic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.